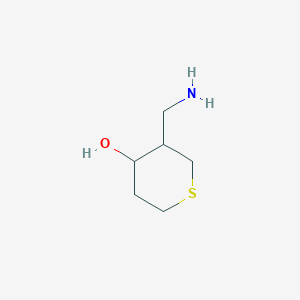
3-(Aminomethyl)thian-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Aminomethyl)thian-4-ol is an organic compound with the molecular formula C6H13NOS It is a thian-4-ol derivative with an aminomethyl group attached to the third carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)thian-4-ol can be achieved through several methods. One common approach involves the reaction of thian-4-ol with formaldehyde and ammonia. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product with high purity.
Another method involves the use of acrylonitrile as a starting material. The acrylonitrile undergoes a series of reactions, including hydrolysis and reduction, to form this compound. This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to consistent product quality. Additionally, the use of catalysts can enhance the reaction rate and yield.
Análisis De Reacciones Químicas
Types of Reactions
3-(Aminomethyl)thian-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thian-4-ol moiety to thiane.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. Reactions are typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides, conducted in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiane derivatives.
Substitution: Various aminomethyl-substituted thian-4-ol derivatives.
Aplicaciones Científicas De Investigación
3-(Aminomethyl)thian-4-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(Aminomethyl)thian-4-ol involves its interaction with various molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the thian-4-ol moiety can undergo redox reactions, affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
3-(Aminomethyl)thian-4-one: Similar structure but with a ketone group instead of a hydroxyl group.
3-(Aminomethyl)thian-4-thiol: Contains a thiol group instead of a hydroxyl group.
3-(Aminomethyl)thian-4-amine: Contains an additional amino group.
Uniqueness
3-(Aminomethyl)thian-4-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its hydroxyl group allows for hydrogen bonding, while the aminomethyl group provides nucleophilic properties, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C6H13NOS |
|---|---|
Peso molecular |
147.24 g/mol |
Nombre IUPAC |
3-(aminomethyl)thian-4-ol |
InChI |
InChI=1S/C6H13NOS/c7-3-5-4-9-2-1-6(5)8/h5-6,8H,1-4,7H2 |
Clave InChI |
PGHMFGFVMIXSMI-UHFFFAOYSA-N |
SMILES canónico |
C1CSCC(C1O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Methyl-1-oxa-8-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13179251.png)
![N-[5-(Piperidin-4-yl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B13179253.png)
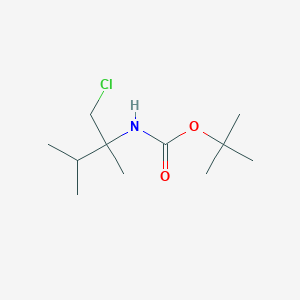
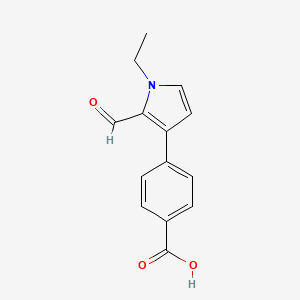
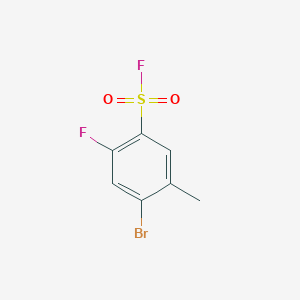
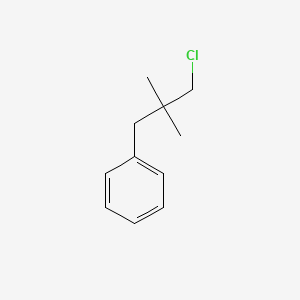

![Methyl 5-{[(tert-butoxy)carbonyl]amino}-1,2,3,4-tetrahydroisoquinoline-1-carboxylate](/img/structure/B13179299.png)

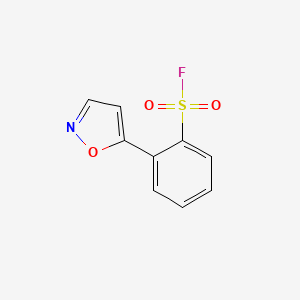
![3-[(3-Aminopropyl)sulfanyl]propanamide](/img/structure/B13179316.png)
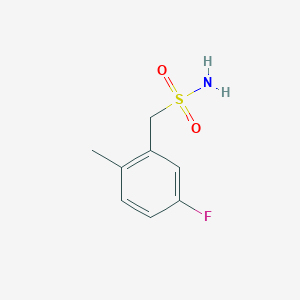
![methyl[(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]amine](/img/structure/B13179327.png)

